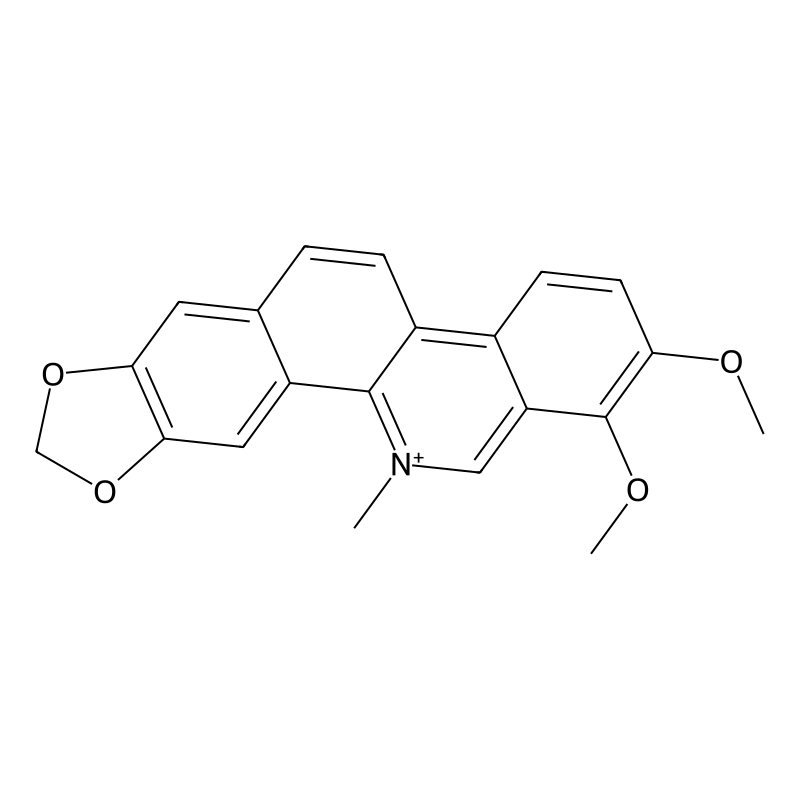

Chelerythrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

- Gastric cancer: Chelerythrine has been shown to induce a form of programmed cell death called necroptosis in gastric cancer cells. This effect is mediated by targeting a specific protein, thioredoxin reductase 1 (TXNRD1) [].

- Liver cancer: Research suggests chelerythrine can inhibit the proliferation and migration of liver cancer cells by interfering with their cell cycle and signaling pathways [].

- Lung cancer: Studies indicate chelerythrine's ability to suppress the growth and invasion of lung cancer cells by targeting specific signaling molecules involved in tumor progression [].

These findings highlight the potential of chelerythrine as a promising candidate for developing novel anti-cancer therapies. However, further research is necessary to elucidate its exact mechanisms of action and address challenges like potential toxicity before clinical application [].

Chelerythrine in Antibiotic Resistance Research

The emergence of antibiotic-resistant bacteria poses a significant global health threat. Recent research has explored the potential of chelerythrine as an adjuvant to combat this growing problem. A study published in 2023 demonstrated that chelerythrine, when combined with the antibiotic colistin, significantly reduced the minimum inhibitory concentration (MIC) against colistin-resistant bacteria. This finding suggests chelerythrine's potential to enhance the efficacy of existing antibiotics against resistant strains. Further investigations are crucial to understand the underlying mechanisms and translate these findings into clinical applications.

Chelerythrine in other research areas

Beyond cancer and antibiotic resistance, research is exploring chelerythrine's potential applications in other areas, including:

- Neurodegenerative diseases: Studies suggest chelerythrine may offer neuroprotective effects and improve cognitive function in models of neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Cardiovascular diseases: Research indicates chelerythrine may protect against heart damage caused by conditions like ischemia-reperfusion injury [].

Chelerythrine is a benzophenanthridine alkaloid primarily derived from the plant Chelidonium majus, commonly known as greater celandine. It is characterized by its complex chemical structure, which includes two distinct forms: a positively charged iminium form and a neutral alkanolamine form. This compound has garnered attention for its potent biological activities, particularly as a selective inhibitor of protein kinase C, which plays a crucial role in various cellular signaling pathways .

Chelerythrine undergoes several chemical transformations, particularly involving its iminium bond. The primary metabolic pathway in vivo includes the reduction of this bond and subsequent O-demethylation, leading to the formation of dihydrochelerythrine and other metabolites . In laboratory settings, chelerythrine can also interact with various enzymes, affecting their activity. For instance, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammatory responses .

Chelerythrine exhibits a wide range of biological activities:

- Anticancer Properties: It has been studied for its ability to induce apoptosis in various cancer cell lines, including triple-negative breast cancer. Its mechanism involves disrupting calcium ion homeostasis within cells, leading to apoptosis signaling .

- Antibacterial Activity: Chelerythrine shows effectiveness against several bacterial strains, including Staphylococcus aureus, by disrupting bacterial cell walls and membranes .

- Anti-inflammatory Effects: The compound regulates critical signaling pathways involved in inflammation and has shown potential in treating conditions like COVID-19 by modulating immune responses .

- Protein Kinase C Inhibition: Its role as a protein kinase C inhibitor is significant, as this inhibition can lead to cell cycle arrest in cancer cells .

Chelerythrine can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from the roots of plants such as Zanthoxylum simulans and Chelidonium majus.

- Chemical Synthesis: Synthetic routes have been developed that involve the construction of the benzophenanthridine framework through multi-step organic reactions. These methods often require specific reagents and conditions to achieve the desired purity and yield of chelerythrine .

Chelerythrine's diverse biological activities make it applicable in several fields:

- Pharmaceutical Research: It serves as a lead compound for developing new anticancer drugs due to its ability to induce apoptosis selectively in cancer cells.

- Antimicrobial Treatments: Its antibacterial properties are being explored for potential use in combating antibiotic-resistant bacteria.

- Inflammatory Disease Management: Given its anti-inflammatory effects, chelerythrine may be useful in treating diseases characterized by excessive inflammation, such as autoimmune disorders .

Research has highlighted various interactions involving chelerythrine:

- Enzyme Interactions: Studies indicate that chelerythrine can modify enzymes such as CYP3A4 through covalent binding, impacting drug metabolism .

- Receptor Binding: It has been shown to interact with G-protein-coupled receptors, affecting signaling pathways related to pain and inflammation .

- Cellular Mechanisms: Chelerythrine influences several cellular mechanisms by modulating ion channels and transporters, contributing to its apoptotic effects on cancer cells .

Several compounds share structural similarities with chelerythrine, each exhibiting unique properties:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sanguinarine | Benzophenanthridine | Anticancer, antibacterial | Associated with severe side effects |

| Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory | Broad-spectrum antimicrobial activity |

| Morphine | Phenanthrene alkaloid | Analgesic | Strong pain relief properties |

| Palmatine | Isoquinoline alkaloid | Antimicrobial | Less potent than chelerythrine |

Chelerythrine's unique combination of potent protein kinase C inhibition and selective apoptosis induction distinguishes it from these similar compounds. While many share antibacterial or anticancer properties, chelerythrine's specific mechanisms of action and lower toxicity profiles make it particularly noteworthy in pharmacological research .

Molecular Structure and Formula (C₂₁H₁₈NO₄⁺)

Chelerythrine is a benzophenanthridine alkaloid with the molecular formula C₂₁H₁₈NO₄⁺, representing a quaternary ammonium cation with a molecular weight of 348.37192 grams per mole [2] [7] [26]. The International Union of Pure and Applied Chemistry name for this compound is 1,2-dimethoxy-12-methyl [1] [3]benzodioxolo[5,6-c]phenanthridin-12-ium [2] [4]. The exact mass of chelerythrine has been determined to be 348.123047 grams per mole through high-resolution mass spectrometry [26] [29].

The compound is registered under Chemical Abstracts Service number 34316-15-9 and bears the molecular descriptor code MFCD00270393 [2] [4] [7]. Structurally, chelerythrine consists of a rigid tetracyclic framework comprising four fused aromatic rings that form the characteristic benzophenanthridine skeleton [1] [35]. The molecule features a permanently positively charged quaternary nitrogen atom at position 12, which distinguishes it from other related alkaloids [1] [35].

The structural architecture includes two methoxy substituents at positions 1 and 2, providing specific chemical reactivity and spectroscopic characteristics [20]. Additionally, a methylenedioxy bridge spans positions 2 and 3 of one of the benzene rings, creating a five-membered dioxole ring that contributes to the molecule's planar geometry [20]. The quaternary nitrogen bears a methyl substituent, completing the charged iminium system that defines the compound's primary structural form [20].

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Chelerythrine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 348.37192 | [2] [7] [26] |

| Exact Mass (g/mol) | 348.123047 | [26] [29] |

| Melting Point (°C) | 195-205 | [7] [9] [13] |

| Boiling Point (°C) | 496.37 (estimate) | [7] |

| Density (g/cm³) | 1.2985 (estimate) | [7] |

| Refractive Index | 1.5614 (estimate) | [7] |

| Polar Surface Area (Ų) | 40.80000 | [9] [26] |

| Partition Coefficient (LogP) | 0.72060 | [7] [26] |

| Flash Point (°C) | 219.3 | [9] |

Chelerythrine exhibits distinctive physical characteristics that reflect its quaternary ammonium structure and aromatic nature [7]. The compound appears as a light yellow to dark orange crystalline solid, with the color variation depending on purity and crystalline form [7] [13]. The melting point range of 195-205°C indicates good thermal stability under normal laboratory conditions [7] [9] [13].

The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under desiccated conditions at temperatures below -20°C [7]. Solubility characteristics reveal moderate dissolution in polar aprotic solvents, with dimethyl sulfoxide accommodating approximately 11 milligrams per milliliter [6]. In contrast, chelerythrine shows limited solubility in water, methanol, and chloroform, requiring sonication for optimal dissolution [7].

Chemical stability studies indicate that chelerythrine maintains structural integrity under acidic conditions but undergoes pH-dependent conformational changes in alkaline environments [11] [35]. The compound's partition coefficient of 0.72060 suggests moderate lipophilicity, enabling membrane permeation while retaining sufficient hydrophilicity for biological interactions [7] [26].

Structural Conformations: Iminium and Pseudo-base Forms

Chelerythrine exists in two distinct structural conformations that interconvert based on solution pH: the positively charged iminium form and the neutral pseudo-base (alkanolamine) form [1] [35]. This pH-dependent equilibrium represents a fundamental characteristic of quaternary benzophenanthridine alkaloids and significantly influences the compound's biological and chemical properties [35].

Table 2: Conformational Analysis of Chelerythrine

| Parameter | Iminium Form | Pseudo-base Form | Reference |

|---|---|---|---|

| pH Stability Range | 1.0-6.0 | 8.5-11.0 | [1] [35] |

| Charge State | +1 (permanent) | Neutral | [1] [35] |

| Structural Configuration | Planar quaternary system | 6-hydroxy-5,6-dihydro derivative | [1] [35] |

| DNA Binding Affinity | Strong (Kd ~ 10⁻⁶ M) | No binding | [14] [35] |

| Equilibrium Constant (pKR⁺) | 8.51-9.31 | 8.51-9.31 | [11] |

The iminium form predominates under physiological acidic conditions (pH 1.0-6.0) and represents the biologically active conformation for most pharmacological effects [1] [35]. In this state, the positive charge is delocalized across the aromatic system, maintaining planarity and enabling intercalative interactions with nucleic acids [1] [35]. The quaternary nitrogen at position 12 remains permanently protonated, creating an electrostatic driving force for cellular uptake and mitochondrial accumulation [35].

Conversely, the pseudo-base form becomes predominant in alkaline conditions (pH 8.5-11.0) through nucleophilic attack by hydroxide ions at position 6 [1] [35]. This transformation converts the planar aromatic system to a three-dimensional structure with sp³ hybridization at carbon-6, forming 6-hydroxy-5,6-dihydrochelerythrine [1] [35]. The neutral pseudo-base exhibits altered binding characteristics, showing enhanced affinity for proteins such as bovine serum albumin compared to the iminium form [35].

The equilibrium between these conformations is governed by a pKR⁺ value ranging from 8.51 to 9.31, depending on ionic strength and electrolyte composition [11]. Studies demonstrate that increasing concentrations of various acids (hydrochloric acid, nitric acid, sulfuric acid, phosphoric acid) shift the equilibrium toward more alkaline pH values, with the most significant effects observed for phosphoric acid and sulfuric acid [11].

Spectroscopic Profiles and Analytical Fingerprinting

Chelerythrine exhibits characteristic spectroscopic signatures that enable precise identification and quantitative analysis across multiple analytical platforms [11] [12] [20]. The compound's spectroscopic properties reflect its structural features and conformational states, providing comprehensive fingerprinting capabilities for analytical applications [11] [20].

Table 3: Spectroscopic Characteristics of Chelerythrine

| Technique | Parameter | Value/Assignment | Conditions | Reference |

|---|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | δ 7.85, 7.69, 7.53, 7.31, 7.14 | DMSO-d₆, 500 MHz | [20] |

| ¹H Nuclear Magnetic Resonance | Methylenedioxy | δ 6.12-6.15 (2H, OCH₂O) | DMSO-d₆, 500 MHz | [20] |

| ¹H Nuclear Magnetic Resonance | N-methyl | δ 2.56 (3H, s) | DMSO-d₆, 500 MHz | [20] |

| ¹H Nuclear Magnetic Resonance | Methoxy groups | δ 3.87, 3.83 (3H each, s) | DMSO-d₆, 500 MHz | [20] |

| Ultraviolet-Visible Spectroscopy | Absorption maxima (iminium) | λmax = 268, 316, 339, 405 nm | pH 2.5-8.0 | [11] |

| Ultraviolet-Visible Spectroscopy | Absorption maxima (alkaline) | λmax = 280, 316 nm | pH 8.0-11.0 | [11] |

| Fluorescence Spectroscopy | Emission (iminium) | λem = 550-582 nm | Acidic conditions | [12] [33] |

| Fluorescence Spectroscopy | Emission (pseudo-base) | λem = 410-428 nm | Alkaline conditions | [12] [33] |

Nuclear magnetic resonance spectroscopy provides definitive structural characterization through distinct chemical shift patterns [20]. The aromatic region displays multiple signals between δ 7.14 and 7.85, reflecting the complex electronic environment of the fused ring system [20]. The characteristic methylenedioxy bridge appears as a distinct signal at δ 6.12-6.15, while the quaternary N-methyl group resonates at δ 2.56 [20]. Two methoxy substituents generate separate signals at δ 3.87 and 3.83, enabling positional assignment through two-dimensional correlation experiments [20].

Ultraviolet-visible absorption spectroscopy reveals pH-dependent spectral transitions that correspond to the iminium-pseudo-base equilibrium [11]. Under acidic conditions, the iminium form exhibits four characteristic absorption bands at 268, 316, 339, and 405 nanometers [11]. Upon pH increase to alkaline conditions, the spectrum transforms to show primary absorption at 280 nanometers with a secondary band at 316 nanometers [11]. These spectral changes occur reversibly and provide quantitative measures of conformational populations [11].

Fluorescence spectroscopy demonstrates remarkable sensitivity to structural conformation, with quantum yields of 0.13 for the iminium form in methanol and 0.15 for the pseudo-base form in aqueous solution [12]. The iminium form emits yellow-green fluorescence at 550-582 nanometers, while the pseudo-base exhibits blue fluorescence at 410-428 nanometers [12] [33]. These distinct emission profiles enable real-time monitoring of pH-dependent structural transitions and provide sensitive detection methods for analytical applications [12] [33].

Chelerythrine biosynthesis occurs through a highly conserved pathway within the Papaveraceae family, representing one of the most well-characterized benzophenanthridine alkaloid biosynthetic routes [1]. The biosynthetic pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations that ultimately yield the quaternary benzophenanthridine alkaloid chelerythrine [2].

The pathway demonstrates remarkable conservation across multiple genera within Papaveraceae, including Chelidonium, Sanguinaria, Macleaya, Eschscholzia, and Dicranostigma [3]. Research has revealed that the core enzymatic machinery remains functionally similar across these diverse plant species, though expression levels and tissue-specific localization may vary significantly [4] [5].

The initial committed step in benzophenanthridine alkaloid biosynthesis involves the formation of (S)-norcoclaurine through the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase [6]. This reaction establishes the fundamental isoquinoline ring structure that characterizes all subsequent intermediates in the pathway. Following this initial condensation, a series of methylation and hydroxylation reactions convert (S)-norcoclaurine to (S)-reticuline, which serves as the critical branch point intermediate for multiple alkaloid pathways [7].

The berberine bridge enzyme represents the first committed step specifically toward benzophenanthridine alkaloid formation, catalyzing the stereospecific oxidation of (S)-reticuline to (S)-scoulerine through formation of a carbon-carbon bond between the N-methyl group and the phenolic ring [8]. This unique reaction creates the characteristic berberine bridge structure and channels the biosynthetic flux toward chelerythrine and related compounds rather than alternative alkaloid products such as morphine or codeine [9].

Key Enzymes in Chelerythrine Biosynthesis Pathway:

| Enzyme | EC Number | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Berberine Bridge Enzyme (BBE) | EC 1.5.3.9 | (S)-reticuline | (S)-scoulerine | FAD, O2 |

| Scoulerine-9-O-methyltransferase (SMT) | Not assigned | (S)-scoulerine | (S)-tetrahydrocolumbamine | S-adenosyl-L-methionine |

| Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | Not assigned | (S)-canadine | (S)-N-methylcanadine | S-adenosyl-L-methionine |

| N-methylstylopine 14-hydroxylase (MSH) | Not assigned | N-methylstylopine | Allocryptopine | NADPH, O2 |

| Protopine 6-hydroxylase (P6H) | EC 1.14.14.98 | Protopine/Allocryptopine | 6-hydroxyprotopine/6-hydroxyallocryptopine | NADPH, O2 |

| Dihydrobenzophenanthridine oxidase (DBOX) | EC 1.5.3.12 | Dihydrochelerythrine | Chelerythrine | O2 |

Recent metabolic engineering studies have successfully reconstructed the complete chelerythrine biosynthetic pathway in yeast (Saccharomyces cerevisiae), demonstrating the functional conservation of plant enzymes across kingdoms [1] [10]. These heterologous production systems have achieved chelerythrine titers exceeding 12 milligrams per liter through systematic optimization of enzyme expression levels, cofactor availability, and cellular transport mechanisms [1].

Metabolism from (S)-Reticuline Precursors

The conversion of (S)-reticuline to chelerythrine represents a complex eight-step enzymatic cascade that has been extensively characterized at the molecular level [1] [7]. This transformation begins with the crucial berberine bridge enzyme reaction and proceeds through multiple methylation, hydroxylation, and oxidation steps to yield the final quaternary alkaloid product.

Following the initial berberine bridge enzyme reaction that converts (S)-reticuline to (S)-scoulerine, the pathway bifurcates into parallel branches leading to different benzophenanthridine alkaloids [2]. For chelerythrine biosynthesis specifically, (S)-scoulerine undergoes 9-O-methylation catalyzed by scoulerine-9-O-methyltransferase to form (S)-tetrahydrocolumbamine [11] [12]. This methylation reaction represents a critical branch point that distinguishes the chelerythrine pathway from the sanguinarine biosynthetic route.

The subsequent transformation of (S)-tetrahydrocolumbamine involves a cytochrome P450-mediated hydroxylation reaction catalyzed by canadine synthase, yielding (S)-canadine [1]. This oxidative cyclization reaction forms the characteristic protoberberine ring system and represents another key commitment step in the pathway. The enzyme demonstrates high substrate specificity and requires both NADPH and molecular oxygen as cofactors [13].

N-methylation of (S)-canadine by tetrahydroprotoberberine cis-N-methyltransferase produces (S)-N-methylcanadine, which subsequently undergoes hydroxylation by N-methylstylopine 14-hydroxylase to form allocryptopine [1] [7]. The allocryptopine intermediate then serves as substrate for protopine 6-hydroxylase, a cytochrome P450 enzyme that catalyzes the formation of 6-hydroxyallocryptopine [14] [15].

The penultimate step in chelerythrine biosynthesis involves the spontaneous conversion of 6-hydroxyallocryptopine to dihydrochelerythrine through an intramolecular cyclization reaction that does not require enzymatic catalysis [1]. This spontaneous transformation reflects the inherent chemical reactivity of the hydroxylated intermediate and represents an unusual non-enzymatic step within an otherwise enzyme-controlled pathway.

The final step in chelerythrine formation involves the oxidation of dihydrochelerythrine to chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase [16] [17]. This enzyme utilizes molecular oxygen as the electron acceptor and produces hydrogen peroxide as a byproduct. The enzyme demonstrates broad substrate specificity, also catalyzing the oxidation of dihydrosanguinarine to sanguinarine and other dihydrobenzophenanthridine alkaloids to their fully oxidized forms [16] [18].

Kinetic studies have revealed that several steps in the pathway may be rate-limiting under different conditions [1]. The berberine bridge enzyme reaction typically represents the primary bottleneck due to its low catalytic efficiency and substrate inhibition at high reticuline concentrations [19]. However, downstream P450 enzymes, particularly N-methylstylopine 14-hydroxylase and protopine 6-hydroxylase, can also limit flux through the pathway depending on cofactor availability and cellular redox status [1] [20].

Environmental Factors Affecting Chelerythrine Production

Environmental conditions exert profound effects on chelerythrine biosynthesis and accumulation in Papaveraceae plants, with multiple abiotic and biotic factors influencing both the expression of biosynthetic genes and the activity of pathway enzymes [21] [22]. Understanding these environmental influences provides critical insights for optimizing natural production systems and developing sustainable cultivation strategies.

Light intensity and photoperiod represent primary environmental determinants of chelerythrine accumulation in plant tissues [22]. High light intensities generally enhance secondary metabolite synthesis by increasing photosynthetic capacity and providing the energy required for complex biosynthetic processes [22]. Long-day photoperiods have been shown to stimulate alkaloid accumulation through regulation of circadian rhythm-dependent enzyme expression, with several key biosynthetic enzymes showing diurnal expression patterns that correlate with chelerythrine production levels [22].

Temperature effects on chelerythrine biosynthesis follow a typical enzyme kinetics pattern, with moderate temperatures optimizing both enzyme stability and catalytic efficiency [22]. Extreme temperatures, either high or low, can disrupt pathway function through protein denaturation or reduced enzyme activity. The cytochrome P450 enzymes in the pathway appear particularly sensitive to temperature fluctuations, likely due to their complex cofactor requirements and membrane association [23].

Environmental Factors Affecting Chelerythrine Production:

| Factor | Effect on Production | Mechanism | Reference Source |

|---|---|---|---|

| Light intensity | High light increases secondary metabolite synthesis | Enhanced photosynthetic capacity and energy availability | General plant secondary metabolism studies |

| Photoperiod | Long day conditions enhance alkaloid accumulation | Regulation of circadian rhythm-dependent enzymes | Photoperiod effects on alkaloid content |

| Temperature | Moderate temperatures optimize enzyme activity | Optimal enzyme kinetics and stability | Temperature-enzyme activity relationships |

| Soil moisture | Adequate moisture supports biosynthesis | Maintains cellular processes and transport | Plant stress-alkaloid correlations |

| Biotic stress (pathogen attack) | Significant increase (phytoalexin response) | Defense response activation and gene upregulation | Elicited cell culture studies |

| Elicitor treatment | Strong induction (up to 375% increase) | Gene expression changes and enzyme induction | Quercetin elicitation experiments |

| Nutrient availability | Balanced nutrition supports pathway function | Cofactor availability and precursor supply | Nutrient-alkaloid production studies |

| pH levels | Slightly acidic to neutral favors production | Enzyme stability and activity optimization | pH optimization studies |

Biotic stress factors, particularly pathogen attack, represent the most potent environmental stimulus for chelerythrine production [24] [25]. Benzophenanthridine alkaloids function as phytoalexins, antimicrobial compounds that are rapidly synthesized and accumulated in response to pathogenic challenge [3] [24]. Elicitor molecules derived from fungal cell walls, such as those from Penicillium and Saccharomyces species, can induce dramatic increases in chelerythrine production, with some studies reporting up to 375% increases in alkaloid accumulation compared to control conditions [25].

The elicitation response involves rapid transcriptional upregulation of biosynthetic genes, particularly the berberine bridge enzyme, which represents the rate-limiting step in the pathway [24] [26]. This gene expression response is mediated by calcium-dependent signaling pathways and requires both RNA and protein synthesis, suggesting a coordinated cellular response involving multiple regulatory mechanisms [25].

Quercetin and related flavonoid compounds have been identified as particularly effective natural elicitors for chelerythrine production [25]. Treatment with micromolar concentrations of quercetin can stimulate benzophenanthridine alkaloid biosynthesis in a dose-dependent manner, with optimal effects observed at concentrations around 100 micromolar. The mechanism appears to involve calcium-dependent signaling pathways, as the response can be inhibited by calcium chelators and channel blockers [25].

Nutrient availability, particularly nitrogen and phosphorus status, significantly influences chelerythrine production through effects on both precursor supply and cofactor availability [22]. The pathway requires substantial inputs of S-adenosyl-L-methionine for multiple methylation reactions, making methionine and related sulfur compounds important nutritional factors. Similarly, the multiple P450 reactions require adequate NADPH supply, linking chelerythrine production to overall cellular energy status [1].

Soil moisture and water stress conditions can either stimulate or inhibit chelerythrine production depending on the severity and duration of the stress [21] [22]. Mild water stress may enhance alkaloid accumulation as part of a general stress response, while severe drought can impair pathway function through disruption of cellular processes and enzyme stability.

Distribution Within Plant Tissues

Chelerythrine exhibits distinct tissue-specific accumulation patterns within Papaveraceae plants, with the highest concentrations typically found in underground organs including roots and rhizomes [4] [27] [28]. This preferential accumulation in subterranean tissues reflects both the functional role of chelerythrine as a defense compound and the tissue-specific expression patterns of biosynthetic enzymes.

Chelerythrine Distribution in Papaveraceae Family Plants:

| Plant Species | Common Name | Primary Tissue Location | Chelerythrine Content Range | Associated Alkaloids |

|---|---|---|---|---|

| Chelidonium majus | Greater celandine | Underground parts | Moderate to high | Sanguinarine, berberine |

| Sanguinaria canadensis | Bloodroot | Rhizomes and roots | Moderate | Sanguinarine, chelirubine |

| Macleaya cordata | Plume poppy | Underground parts | Present with sanguinarine | Sanguinarine, protopine |

| Macleaya microcarpa | Small-fruited plume poppy | Underground parts | Present with macarpine | Macarpine, sanguinarine |

| Eschscholzia californica | California poppy | Roots | Low to moderate | Sanguinarine, macarpine |

| Dicranostigma lactucoides | Himalayan poppy | Roots | High (up to 3.43% dry weight) | Sanguinarine |

| Stylophorum lasiocarpum | Woodland poppy | Underground parts | Present | Macarpine, minor benzophenanthridines |

Root tissues consistently show the highest chelerythrine concentrations across different Papaveraceae species, with some reports indicating concentrations exceeding 3% of dry weight in optimal conditions [29]. The roots of Dicranostigma lactucoides represent one of the richest natural sources of chelerythrine, containing up to 3.43% of the compound in dried root material [29]. In comparison, rhizomes of Sanguinaria canadensis typically contain lower but still substantial concentrations, usually ranging from 0.5% to 1.5% of dry weight [30].

Aerial tissues, including stems and leaves, generally contain much lower chelerythrine concentrations compared to underground organs [4] [5]. In Argemone mexicana, systematic analysis revealed that chelerythrine and related benzophenanthridine alkaloids are primarily restricted to roots, while aerial parts accumulate mainly protoberberine alkaloids such as berberine [4] [5]. This tissue-specific alkaloid distribution pattern appears to be conserved across multiple Papaveraceae genera.

Tissue-Specific Distribution and Gene Expression:

| Plant Tissue | Chelerythrine Accumulation | Gene Expression Level | Functional Role | Related Alkaloids |

|---|---|---|---|---|

| Roots | High | High for BBE, P6H, DBOX | Primary storage and defense | Sanguinarine, berberine, protopine |

| Rhizomes | High | High for pathway genes | Storage and transport | Similar to roots |

| Stems | Low to moderate | Moderate for some enzymes | Limited synthesis and transport | Mainly berberine in some species |

| Leaves | Very low to absent | Low overall expression | Minimal alkaloid function | Primarily berberine if present |

| Seeds | Variable | Variable depending on species | Protection during germination | Species-dependent mixture |

| Latex/Sap | Present in specialized cells | Localized expression | Immediate defense response | Benzophenanthridine alkaloids |

The tissue-specific distribution of chelerythrine correlates strongly with the expression patterns of biosynthetic genes [4]. Quantitative reverse transcription polymerase chain reaction analysis has shown that genes encoding key enzymes such as berberine bridge enzyme, protopine 6-hydroxylase, and dihydrobenzophenanthridine oxidase are most highly expressed in root tissues [4]. Interestingly, despite the high total alkaloid content in roots, transcript accumulation for early pathway genes such as tyrosine decarboxylase and norcoclaurine synthase may be relatively low, suggesting that alkaloid accumulation involves both local synthesis and transport from other tissues [4].

Specialized secretory cells and latex-containing tissues represent additional sites of chelerythrine accumulation, particularly in species with well-developed laticifer systems [31]. The latex of Papaveraceae plants often contains high concentrations of benzophenanthridine alkaloids, serving as an immediate chemical defense against herbivores and pathogens. These specialized cells show localized expression of biosynthetic enzymes and may represent sites of rapid alkaloid synthesis in response to tissue damage or pathogen attack.

The cellular localization of chelerythrine within tissues involves multiple subcellular compartments, with evidence for accumulation in vacuoles, cell walls, and specialized vesicles [1] [27]. This compartmentalization likely serves both storage and transport functions, allowing plants to maintain high tissue concentrations while avoiding cytotoxic effects on cellular metabolism. Recent studies using fluorescence microscopy and subcellular fractionation have revealed that chelerythrine and related alkaloids are primarily stored in acidic vacuolar compartments, consistent with their chemical properties as quaternary ammonium compounds [28].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

478-03-5 (hydroxide)

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Brodifacoum

Dates

Characterizing the cytotoxic effects and several antimicrobial phytocompounds of Argemone mexicana

Danielle Annette Orozco-Nunnelly, Jeffery Pruet, Clara Patricia Rios-Ibarra, Estefany Lucia Bocangel Gamarra, Theodore Lefeber, Teodora NajdeskaPMID: 33826680 DOI: 10.1371/journal.pone.0249704

Abstract

Commonly called the Mexican prickly poppy, Argemone mexicana is a stress-resistant member of the Papaveraceae family of plants that has been used in traditional medicine for centuries by indigenous communities in Mexico and Western parts of the United States. This plant has been exploited to treat a wide variety of ailments, with reported antimicrobial and antioxidant properties, as well as cytotoxic effects against some human cancer cell lines. Due to its various therapeutic uses and its abundance of secondary metabolites, A. mexicana has great potential as a drug discovery candidate. Herein, the germination conditions of A. mexicana are described and the cytotoxic activities of different parts (seeds, leaves, inner vs. outer roots) of the plant from methanol or hexane extracts are preliminarily characterized against cells of seven unique organisms. When comparing 1 mg of each sample normalized to background solvent alone, A. mexicana methanol outer root and leaf extracts possessed the strongest antimicrobial activity, with greatest effects against the Gram-positive bacteria tested, and less activity against the Gram-negative bacteria and fungi tested. Additionally, using the MTT colorimetric assay, the outer root methanol and seed hexane extracts displayed pronounced inhibitory effects against human colon cancer cells. Quantification of c-MYC (oncogene) and APC (tumor suppressor) mRNA levels help elucidate how the A. mexicana root methanol extract may be affecting colon cancer cells. After ultra-performance liquid chromatography coupled with mass spectrometry and subsequent nuclear magnetic resonance analysis of the root and leaf methanol fractions, two main antibacterial compounds, chelerythrine and berberine, have been identified. The roots were found to possess both phytocompounds, while the leaf lacked chelerythrine. These data highlight the importance of plants as an invaluable pharmaceutical resource at a time when antimicrobial and anticancer drug discovery has plateaued.Chelerythrine Ameliorates Pulmonary Fibrosis via Activating the Nrf2/ARE Signaling Pathway

Ling Peng, Li Wen, Qingfeng Shi, Feng Gao, Bin Huang, Changming WangPMID: 33580396 DOI: 10.1007/s12013-021-00967-0

Abstract

Chelerythrine (CHE) is a natural benzophenanthridine alkaloid, which has shown its anti-fibrosis activity in kidney and liver, while the impact of CHE in pulmonary fibrosis is still unclear. This study is developed to explore the impact and mechanism of CHE in pulmonary fibrosis. Pulmonary fibrosis mouse models were established through intratracheal injection of bleomycin (BLM), after which the mice were intraperitoneally injected with CHE (0.375 or 0.75 mg/kg/d) every other day. The mice were sacrificed at the 28th day to collect blood serum, bronchoalveolar lavage fluid (BALF), and pulmonary tissues. Then, the severity of pulmonary fibrosis and the expression of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2) in the pulmonary tissues were detected. Western blot analysis quantified the expressions of fibronectin and alpha-smooth muscle actin (α-SMA). The levels of 4-hydroxynonenal (4-HNE), glutathione (GSH), superoxide dismutase (SOD), TGF-β and hydroxyproline (HP) in the BALF, and pulmonary tissues were measured. The expression levels of Nrf2 and its downstream genes, hemeoxygenase-1 (HO-1) and NAD (P) H: quinone oxidoreductase (NQO1) were examined. CHE at the concentration of 0.375 or 0.75 mg/kg/d could attenuate pulmonary fibrosis. CHE injection reduced the expression levels of fibronectin, α-SMA, and TGF-β, upregulated the levels of SOD and GSH and decreased the levels of 4-HNE and HP. Also, CHE increased the expressions of Nrf2, HO-1, and NQO1. Treatment of Nrf2/antioxidant response element (ARE) inhibitor could block the Nrf2/ARE signaling pathway, thus perturbing the inhibition of CHE on BLM-stimulated pulmonary fibrosis in mice. CHE alleviates BLM-induced pulmonary fibrosis in mice through activating the Nrf2/ARE pathway to increase the activity of antioxidant enzymes.Intracellular Kinase Mechanism of the Cytoprotective Action of Adaptation to Chronic Hypoxia in Anoxia/Reoxygenation of Cardiomyocytes

N V Naryzhnaya, E S Prokudina, A S SkryabinaPMID: 32889568 DOI: 10.1007/s10517-020-04905-7

Abstract

On the model of anoxia/reoxygenation of isolated cardiomyocytes, we studied the role of kinases in the implementation of the cytoprotective effect of chronic continuous normobaric hypoxia (21 days on continuous exposure of rats at 12% O). Anoxia/reoxygenation of cardiomyocytes from intact rats caused death of 16.5% cells, which was accompanied by the release of lactate dehydrogenase; in suspension of cardiomyocytes from adapted rats, only 6.8% cells died and the release of lactate dehydrogenase was lower by 60%. Incubation of cells with inhibitors of protein kinase C (chelerythrin, 10 mM), protein kinase Cδ (rottlerin, 1 μM), tyrosine kinases (genistein, 50 μM), but not with PI3K inhibitor (wortmannin, 100 nM) eliminated the cytoprotective effect of chronic continuous normobaric hypoxia. Thus, the cytoprotective effect of chronic normobaric hypoxia is realized through activation of protein kinase Cδ and tyrosine kinases, but not through PI3K.

Chelerythrine hydrochloride inhibits proliferation and induces mitochondrial apoptosis in cervical cancer cells via PI3K/BAD signaling pathway

Tianfeng Yang, Rui Xu, Qi Su, Hongying Wang, Feng Liu, Bingling Dai, Bo Wang, Yanmin ZhangPMID: 32791301 DOI: 10.1016/j.tiv.2020.104965

Abstract

Cervical cancer is the fourth most common female cancer worldwide, and drug targeted therapy plays a crucial role in delaying the progression of cervical carcinoma. Chelerythrine hydrochloride (CHE) is a natural alkaloid, which is a focal point in anti-tumor research. In this study, we investigated the effect of CHE on HeLa cells by using MTT assay, RTCA, and colony formation assay. In addition, the flow cytometric analysis, immunofluorescence staining assay and western blot analysis were performed to study the mechanism of CHE. The results showed that CHE exhibited a significant inhibitory effect in HeLa cells, and it could suppress the expression of PI3K subunits in a dose-dependent manner. Moreover, we found that the treatment of CHE further restrained the downstream AKT/mTOR and PKCα signaling. In addition, CHE induced mitochondrial apoptosis of HeLa cells by regulating the BCL-2 family member's expression. Immunofluorescence staining assay indicated that AIF and Cytochrome C were translocated from mitochondria to cytoplasm or nucleus, and notable changes in mitochondrial morphology of HeLa cells were also observed. Finally, the aberrant expression of CHE led to the mitochondrial apoptosis by upregulating the expression of APAF1, Cleaved-Caspase9, Cleaved-Caspase3, and Cleaved-PARP. In summary, CHE suppresses the proliferation of HeLa cells by trigging the mitochondrial apoptosis through the PI3K/BAD signaling pathway.Chelerythrine Chloride: A Potential Rumen Microbial Urease Inhibitor Screened by Targeting UreG

Xiaoyin Zhang, Yue He, Zhanbo Xiong, Min Li, Ming Li, Nan Zheng, Shengguo Zhao, Jiaqi WangPMID: 34360977 DOI: 10.3390/ijms22158212

Abstract

Inhibition of ruminal microbial urease is of particular interest due to its crucial role in regulating urea-N utilization efficiency and nitrogen pollution in the livestock industry. Acetohydroxamic acid (AHA) is currently the only commercially available urease inhibitor, but it has adverse side effects. The urease accessory protein UreG, which facilitates the functional incorporation of the urease nickel metallocentre, has been proposed in developing urease inhibitor through disrupting urease maturation. The objective of this study was to screen natural compounds as potential urease inhibitors by targeting UreG in a predominant ruminal microbial urease. In silico screening and in vitro tests for potential inhibitors were performed using molecular docking and an assay for the GTPase activity of UreG. Chelerythrine chloride was selected as a potential urease inhibitor of UreG with an inhibition concentration ICvalue of 18.13 μM. It exhibited mixed inhibition, with the K

value being 26.28 μM. We further explored its inhibition mechanism using isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy, and we found that chelerythrine chloride inhibited the binding of nickel to UreG and induced changes in the secondary structure, especially the α-helix and β-sheet of UreG. Chelerythrine chloride formed a pi-anion interaction with the Asp41 residue of UreG, which is an important residue in initiating the conformational changes of UreG. In conclusion, chelerythrine chloride exhibited a potential inhibitory effect on urease, which provided new evidence for strategies to develop novel urease inhibitors targeting UreG to reduce nitrogen excretion from ruminants.

Yoda1 and phosphatidylserine exposure in red cells from patients with sickle cell anaemia

R Wadud, A Hannemann, D C Rees, J N Brewin, J S GibsonPMID: 33208899 DOI: 10.1038/s41598-020-76979-2

Abstract

Phosphatidylserine (PS) exposure is increased in red cells from sickle cell anaemia (SCA) patients. Externalised PS is prothrombotic and attractive to phagocytes and activated endothelial cells and thus contributes to the anaemic and ischaemic complications of SCA. The mechanism of PS exposure remains uncertain but it can follow increased intracellular Caconcentration ([Ca

]

). Normally, [Ca

]

is maintained at very low levels but in sickle cells, Ca

permeability is increased, especially following deoxygenation and sickling, mediated by a pathway sometimes called P

. The molecular identity of P

is also unclear but recent work has implicated the mechanosensitive channel, PIEZO1. We used Yoda1, an PIEZO1 agonist, to investigate its role in sickle cells. Yoda1 caused an increase in [Ca

]

and PS exposure, which was inhibited by its antagonist Dooku1 and the PIEZO1 inhibitor GsMTx4, consistent with functional PIEZO1. However, PS exposure did not necessitate an increase in [Ca

]

. Two PKC inhibitors were also tested, chelerytherine chloride and calphostin C. Both reduced PS exposure whilst chelerytherine chloride also reduced Yoda1-induced increases in [Ca

]

. Findings are therefore consistent with the presence of PIEZO1 in sickle cells, able to mediate Ca

entry but that PKC was also involved in both Ca

entry and PS exposure.

Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation

Daniela Marasco, Caterina Vicidomini, Pawel Krupa, Federica Cioffi, Pham Dinh Quoc Huy, Mai Suan Li, Daniele Florio, Kerensa Broersen, Maria Francesca De Pandis, Giovanni N RovielloPMID: 33098838 DOI: 10.1016/j.cbi.2020.109300

Abstract

Herein we present a comparative study of the effects of isoquinoline alkaloids belonging to benzo[c]phenanthridine and berberine families on β-amyloid aggregation. Results obtained using a Thioflavine T (ThT) fluorescence assay and circular dichroism (CD) spectroscopy suggested that the benzo[c]phenanthridine nucleus, present in both sanguinarine and chelerythrine molecules, was directly involved in an inhibitory effect of Aβaggregation. Conversely, coralyne, that contains the isomeric berberine nucleus, significantly increased propensity for Aβ

to aggregate. Surface Plasmon Resonance (SPR) experiments provided quantitative estimation of these interactions: coralyne bound to Aβ

with an affinity (K

= 11.6 μM) higher than benzo[c]phenanthridines. Molecular docking studies confirmed that all three compounds are able to recognize Aβ

in different aggregation forms suggesting their effective capacity to modulate the Aβ

self-recognition mechanism. Molecular dynamics simulations indicated that coralyne increased the β-content of Aβ

, in early stages of aggregation, consistent with fluorescence-based promotion of the Aβ

self-recognition mechanism by this alkaloid. At the same time, sanguinarine induced Aβ

helical conformation corroborating its ability to delay aggregation as experimentally proved in vitro. The investigated compounds were shown to interfere with aggregation of Aβ

demonstrating their potential as starting leads for the development of therapeutic strategies in neurodegenerative diseases.

Coronavirus disease 2019 (COVID-19), human erythrocytes and the PKC-alpha/-beta inhibitor chelerythrine -possible therapeutic implication

Mehrdad Ghashghaeinia, Peter Dreischer, Thomas Wieder, Martin KöberlePMID: 33305655 DOI: 10.1080/15384101.2020.1859197

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) causes COVID-19. Until now, diverse drugs have been used for the treatment of COVID-19. These drugs are associated with severe side effects, e.g. induction of erythrocyte death, named eryptosis. This massively affects the oxygen (O) supply of the organism. Therefore, three elementary aspects should be considered simultaneously: (1) a potential drug should directly attack the virus, (2) eliminate virus-infected host cells and (3) preserve erythrocyte survival and functionality. It is known that PKC-α inhibition enhances the vitality of human erythrocytes, while it dose-dependently activates the apoptosis machinery in nucleated cells. Thus, the use of chelerythrine as a specific PKC-alpha and -beta (PKC-α/-β) inhibitor should be a promising approach to treat people infected with SARS-CoV-2.